molecular formula C6H10ClF2N3 B6205093 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride CAS No. 2694735-19-6

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6205093
CAS No.: 2694735-19-6
M. Wt: 197.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of a difluoroethylamine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoroethylamine Group: The difluoroethylamine group is introduced via nucleophilic substitution reactions. A common method involves the reaction of a difluoroethyl halide with an amine precursor.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoroethylamine group, potentially converting it to a mono-fluoro or non-fluorinated amine.

    Substitution: The difluoroethylamine group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce mono-fluorinated amines.

Scientific Research Applications

Chemistry

In chemistry, 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the difluoroethylamine group can improve the metabolic stability and bioavailability of drug candidates. Additionally, the pyrazole ring is a common motif in many bioactive molecules, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, where the incorporation of fluorine atoms can impart desirable properties like increased chemical resistance and reduced surface energy.

Mechanism of Action

The mechanism by which 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoroethylamine group can enhance binding affinity and selectivity through interactions with the target’s active site.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethylamine: A simpler analogue lacking the pyrazole ring, used in various synthetic applications.

    1-Methyl-1H-pyrazole: The pyrazole ring without the difluoroethylamine group, commonly used in the synthesis of pharmaceuticals and agrochemicals.

    2,2-Difluoro-1-(1H-pyrazol-5-yl)ethan-1-amine: Similar to the target compound but without the methyl group on the pyrazole ring.

Uniqueness

The uniqueness of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride lies in its combination of the difluoroethylamine group and the methyl-substituted pyrazole ring. This combination can provide enhanced chemical stability, improved pharmacokinetic properties, and unique reactivity compared to its analogues.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

CAS No.

2694735-19-6

Molecular Formula

C6H10ClF2N3

Molecular Weight

197.6

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.